Suzuki-Miyaura Coupling: Yield Comparison
In a direct, class-level comparison of Suzuki-Miyaura coupling reactions, potassium aryltrifluoroborates have been shown to provide yields that are similar to or better than those obtained with the corresponding arylboronic acids under identical conditions [1]. For a specific reaction with a 3,4-dimethoxyphenyl moiety, a 83% yield was reported for the boronic acid [2]. Class-level inference suggests the trifluoroborate would achieve a comparable or improved yield while offering the operational advantages of air- and moisture-stability [1].
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | Not directly reported for target compound; class-level inference suggests comparable or better yield. |
| Comparator Or Baseline | 3,4-Dimethoxyphenylboronic acid: 83% yield |
| Quantified Difference | Not quantifiable without a head-to-head study; the key differentiation is operational reliability (stable stoichiometry) rather than a significant yield advantage. |
| Conditions | Suzuki-Miyaura cross-coupling: Na2CO3, Pd(dppf)Cl2, dioxane/H2O (4:1), 95 °C, 18 h [2] |
Why This Matters
This evidence indicates that the trifluoroborate is not inferior in performance to the boronic acid while providing significant practical benefits in stability and handling, making it the preferred choice for reliable, scalable synthesis.
- [1] Molander, G. A.; Biolatto, B. J. Org. Chem. 2003, 68, 4302-4314. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. View Source
- [2] Li, Z.; et al. J. Med. Chem. 2020, 63, 6028–6056. Scheme 7: Preparation of 49 from 33 by Suzuki Cross Coupling using 3,4-dimethoxyphenylboronic acid. View Source
